Maropitant citrate anhydrous

Descripción general

Descripción

Efficacy of Maropitant Citrate in Dogs

Maropitant citrate is a neurokinin-1 (NK-1) receptor antagonist that has been shown to be effective in preventing vomiting in dogs when administered orally. A study involving 40 dogs demonstrated that oral administration of maropitant significantly reduced the incidence of vomiting associated with hydromorphone administration, although it did not significantly reduce signs of nausea such as salivation or lip-licking .

Maropitant Citrate for Chemotherapy-Induced Emesis

Maropitant has also been evaluated for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) in dogs. A clinical trial involving 122 dogs showed that maropitant was highly effective in reducing or completely preventing cisplatin-induced emesis when administered before the chemotherapy. The study also found that administering maropitant after the onset of CINV significantly reduced subsequent emetic events compared to placebo .

Pharmacokinetics in Horses

The pharmacokinetics of maropitant citrate have been studied in adult horses. One study investigated the pharmacokinetics and safety of maropitant after multiple oral doses. The study found that the drug reached steady-state concentrations comparable to those reported in dogs, with minimal adverse effects, although there was a noted decrease in heart rate and instances of atrioventricular block in some horses . Another study focused on the pharmacokinetics after single intravenous and intragastric doses, finding that maropitant concentrations were comparable to those in small animals and that the drug had a longer elimination half-life in horses than in dogs .

Synthesis Analysis

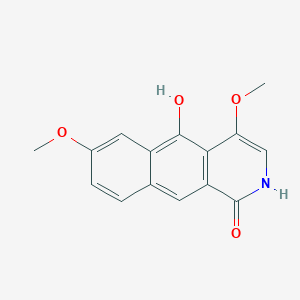

Molecular Structure Analysis

The molecular structure of maropitant citrate would include the maropitant molecule, which is designed to antagonize the NK-1 receptor, and the citrate moiety. The structure is likely optimized for receptor binding and bioavailability. The exact molecular interactions and conformational details that contribute to its efficacy as an NK-1 receptor antagonist would require further analysis through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving maropitant citrate would primarily be its interactions with the NK-1 receptor, where it functions as an antagonist to prevent the binding of the natural ligand, substance P, which is involved in the induction of vomiting. The drug's metabolism and excretion pathways would also involve chemical reactions, likely involving hepatic enzymes, but these pathways are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of maropitant citrate, such as its solubility, stability, and formulation requirements for oral administration, are important for its effectiveness as a medication. While the provided papers do not detail these properties, they do suggest that the oral formulation is effective in dogs and that the drug reaches therapeutic concentrations in the plasma of both dogs and horses .

Aplicaciones Científicas De Investigación

Perioperative Use in Veterinary Medicine

Maropitant citrate is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which blocks the action of substance P (SP) in the central nervous system. SP is involved in various bodily processes including pain transmission, vasodilation, and the modulation of the inflammatory response. Its role in the vomiting reflex has made NK-1 antagonists like maropitant valuable for the prevention and treatment of vomiting in both human and veterinary medicine.

Research highlights that when administered prior to anesthetic premedication, maropitant can significantly reduce the incidence of opioid-induced vomiting and signs of nausea in dogs and cats. Furthermore, maropitant has been shown to facilitate postoperative recovery by improving return to feeding and food intake in dogs, and it may serve as an adjunct analgesic, particularly for managing visceral pain. This is evidenced by its capability to decrease the minimum alveolar concentration of sevoflurane, indicating an enhanced analgesic effect in both dogs and cats (B. H. Hay Kraus, 2017).

Safety And Hazards

Maropitant citrate anhydrous may cause serious eye irritation, allergic skin reactions, and damage to organs (cardiovascular system, liver) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Direcciones Futuras

The FDA has recently approved the first generic Maropitant Citrate tablets for use in dogs to prevent vomiting . This suggests that there may be more developments in the future regarding the use of Maropitant citrate anhydrous in veterinary medicine.

Relevant Papers Several papers have been published on Maropitant citrate anhydrous. One study evaluated the efficacy of Maropitant for treatment and prevention of emesis caused by intravenous infusion of cisplatin in dogs . Another study compared the effectiveness of orally administered Maropitant and ondansetron in preventing preoperative emesis and nausea in healthy dogs premedicated with a combination of hydromorphone, acepromazine, and glycopyrrolate .

Propiedades

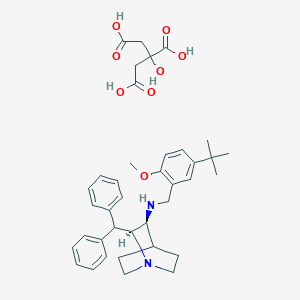

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZPFSKCXRGRIO-PNXDLZEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235458 | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maropitant citrate anhydrous | |

CAS RN |

862543-54-2 | |

| Record name | Maropitant citrate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant citrate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAROPITANT CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

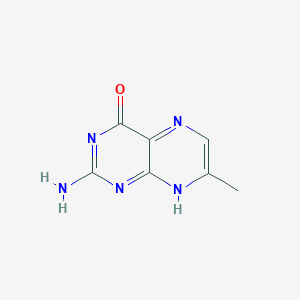

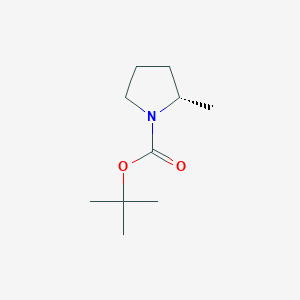

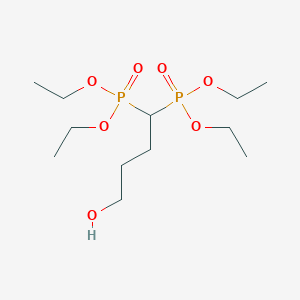

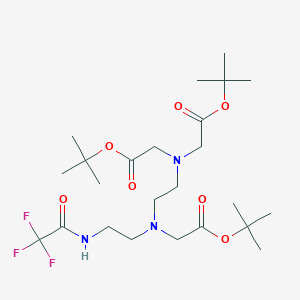

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

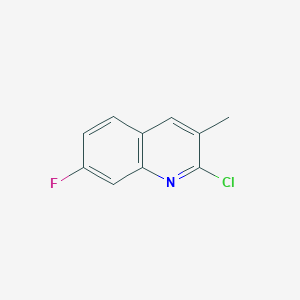

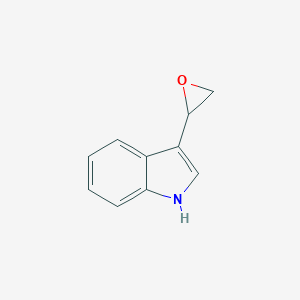

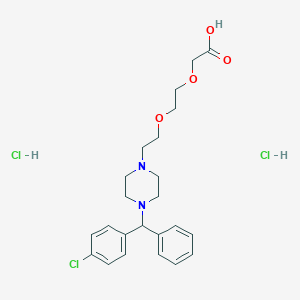

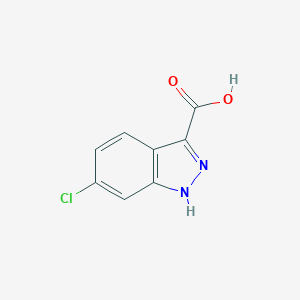

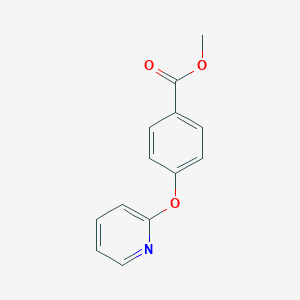

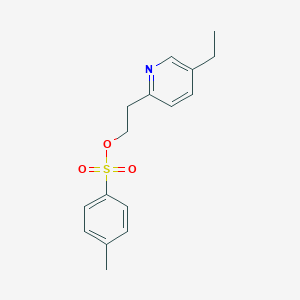

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)